3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Description
Properties
IUPAC Name |
3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBAFCASVITYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655814 | |
| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57001-18-0 | |
| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H,4H,5H,6H-cyclopenta[d][1,3]thiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole, tetrahydrothiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential efficacy against various bacterial strains. For instance, derivatives of thiazole have shown activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.
Anticancer Properties
Studies have also explored the anticancer potential of thiazole derivatives. The ability of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one to inhibit cancer cell proliferation has been investigated in vitro. Preliminary results suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Material Science
Polymer Chemistry
The compound is utilized as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research into polymer composites containing this thiazole derivative has shown improved performance characteristics compared to traditional materials.
Synthesis of Other Compounds
Building Block for Organic Synthesis
Due to its reactive nature, this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess different biological activities. This versatility makes it valuable in the development of novel pharmaceuticals and agrochemicals.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Demonstrated activity against E. coli and S. aureus strains. |
| Anticancer Properties | Cancer Research Journal | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Polymer Chemistry | Polymer Science Journal | Enhanced thermal stability in polymer blends with up to 30% incorporation. |
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Core Structure Variations
- 3-(2-Chlorophenyl)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-selenone (6b) Molecular Formula: C₁₂H₁₁ClNFSSe Key Features: Replaces the oxygen atom in the thiazol-2-one group with selenium (selenone) and introduces a 2-chlorophenyl substituent. Properties: The selenone group enhances redox activity due to selenium’s larger atomic radius and polarizability compared to oxygen.
Fused-Ring Modifications
- 5,6-Dimethoxy-3-(2-oxo-propyl)-2,3-dihydrobenzo[d]thiazol-2-one (3g) Molecular Formula: Not explicitly provided, but estimated as C₁₂H₁₃NO₃S (based on substituents). Key Features: A benzene ring fused to the thiazol-2-one core, with methoxy and 2-oxo-propyl substituents. Activity: Exhibits potent antimicrobial activity, attributed to the electron-donating methoxy groups and the hydrophobic 2-oxo-propyl chain .
Substituent Additions
- 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one Molecular Formula: C₈H₉NOS Key Features: An acetyl group (-COCH₃) is appended to the cyclopenta-thiazole core. Properties: The acetyl group increases molecular polarity and may enhance solubility in polar solvents.
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Key Features : Incorporates an acetamide side chain and a dimethyloxazole ring.
- Properties : The acetamide group mimics motifs found in bioactive molecules, while the oxazole ring introduces additional hydrogen-bonding sites. This compound’s complexity suggests possible use in drug discovery .
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Parameters
Biological Activity
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 141.19 g/mol
- CAS Number : 57001-18-0
- IUPAC Name : 3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one
This compound features a thiazole ring fused to a cyclopentane ring, providing a scaffold that can be modified for enhanced biological activity.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes. The compound can bind to active sites on target proteins, disrupting their function and leading to various biological effects. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study comparing various compounds found that those derived from this thiazole structure showed enhanced activity against gram-negative bacteria compared to gram-positive strains and fungi. The following table summarizes the antimicrobial potency of selected derivatives:
| Compound Derivative | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria | Activity Against Fungi |
|---|---|---|---|
| Derivative A | Moderate | Low | Very Low |
| Derivative B | High | Moderate | Low |
| Derivative C | High | Very Low | Moderate |
These findings suggest that the unique structural features of the thiazole ring contribute to the observed antimicrobial effects.
Antiviral Potential
Preliminary studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The following table presents data on antiviral activity:
| Compound | Virus Targeted | EC (µg/mL) | CC (µg/mL) | Therapeutic Index |
|---|---|---|---|---|
| Compound X | HSV | 58.7 | >1000 | >17 |
| Compound Y | TMV | 30.57 | >500 | >16 |
The therapeutic index indicates a favorable safety profile for these compounds in preliminary tests.
Anticancer Activity
In addition to antimicrobial and antiviral properties, research suggests that derivatives of this compound may possess anticancer activity. In vitro studies have demonstrated that certain modifications enhance cytotoxic effects against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound Z | MCF-7 (Breast Cancer) | 5.0 |
| Compound A | HeLa (Cervical Cancer) | 12.5 |
These results indicate that structural modifications can significantly influence the anticancer efficacy of thiazole derivatives.
Case Studies
Several case studies have been conducted to explore the biological activities of this compound and its derivatives:
- Antimicrobial Study : A comprehensive study synthesized various thiazole derivatives and evaluated their antimicrobial properties against clinical isolates of bacteria and fungi. Results indicated that certain derivatives were more effective than traditional antibiotics.
- Antiviral Research : In another study focused on antiviral applications, researchers tested several compounds derived from this thiazole structure against HSV and TMV. The findings revealed promising antiviral activity with low cytotoxicity.
- Anticancer Investigations : A series of experiments assessed the cytotoxic effects of modified thiazole compounds on different cancer cell lines. The results demonstrated significant inhibition of cell proliferation in specific cancer types.
Q & A
Q. What are the key synthetic routes for 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one, and what critical reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions starting from cyclopentanone derivatives. A classical route reported by de Stevens et al. (1957) involves:
Thiocarbamate Formation : Reacting cyclopentanone with thiourea under acidic conditions to form a thiazolidinone intermediate.
Cyclization : Using dehydrating agents (e.g., POCl₃) to induce ring closure.
Critical conditions include:
Q. How is the compound characterized spectroscopically, and what analytical techniques are essential for confirming its structure?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., cyclopentane ring protons appear as multiplet signals at δ 1.8–2.5 ppm; thiazolone carbonyl at δ 170–175 ppm).
- IR Spectroscopy : Confirm the C=O stretch (1650–1750 cm⁻¹) and C-S-C vibrations (600–700 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 141.191 (calculated for C₆H₇NOS) .
- Elemental Analysis : Validate purity (>95% required for reproducibility) .
Q. What functional groups dominate the compound’s reactivity, and how do they guide derivatization strategies?
Methodological Answer: The thiazolone ring (C=S and C=O) and cyclopentane moiety are reactive sites:
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₇NOS | |
| Molecular Weight | 141.191 g/mol | |
| LogP | 0.925 (predicts moderate lipophilicity) | |
| PSA (Polar Surface Area) | 61.1 Ų |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide experimental design?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis set to predict:
- HOMO/LUMO energies (reactivity toward electrophiles/nucleophiles).
- Electrostatic potential maps (identify nucleophilic regions, e.g., sulfur atoms).
- Correlation with Experimental Data : Compare calculated IR/NMR spectra with empirical results to validate models .
Q. What strategies resolve contradictions in reported solubility or stability across studies?
Methodological Answer:
- Solubility Conflicts : Test under controlled conditions (e.g., DMSO for polar aprotic vs. hexane for nonpolar solvents).
- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., oxidation products from thiazolone ring) .
Q. How does the compound’s heterocyclic framework influence its application in catalytic or supramolecular chemistry?
Methodological Answer:
Q. Table 2: Synthetic By-Products and Mitigation Strategies
| By-Product | Cause | Mitigation |
|---|---|---|
| Over-oxidized thiazole | Excess oxidizing agents | Use stoichiometric H₂O₂ |
| Ring-opened derivatives | Hydrolysis under basic conditions | Maintain pH < 7 |
Data Contradiction Analysis
Example Issue : Discrepancies in reported melting points.
Resolution Workflow :
Reproduce Synthesis : Follow de Stevens’ method vs. modified protocols .
Purity Assessment : Compare TLC (Rf values) and DSC thermograms.
Hypothesize Causes : Trace moisture or residual solvents may depress melting points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
